molecular formula C10H12N4OS B1402121 N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-43-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Cat. No. B1402121
M. Wt: 236.3 g/mol
InChI Key: XGFZXBGVFWQHBH-UHFFFAOYSA-N
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Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine”, can be achieved through various methods. One approach involves the reaction of 2-amino- and 2-mercaptothiazole derivatives, which are considered highly reactive building blocks for organic and organoelement synthesis . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of “N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine” is characterized by the presence of a benzothiazole moiety, which is a bicyclic structure with fused benzene and thiazole rings . The compound also contains an ethoxy group attached to the 6-position of the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including “N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine”, are known for their reactivity. The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety are easily functionalized, making them highly reactive building blocks for organic and organoelement synthesis .

Scientific Research Applications

Synthetic Pathways and Biological Interest

Guanidine derivatives, including those with a benzothiazole moiety, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed various procedures to access compounds with guanidine groups, leading to potential therapeutic agents. These derivatives, known as 2-guanidinobenzazoles, have shown a range of pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The synthesis approaches for these compounds involve a variety of modifications and functionalizations, aiming to develop new pharmacophores (Rosales-Hernández et al., 2022).

Screening and Pharmacological Actions

Compounds with guanidine moieties, both natural and synthetic, have been explored for their therapeutic applications. Screening processes for these derivatives focus on identifying lead drug candidates with specific pharmacological actions. Guanidine-based compounds are under investigation for their neuroprotective, anti-inflammatory, anti-protozoal, anti-HIV, and chemotherapeutic potential. Despite their promise, further studies are required to fully understand their therapeutic viability (Rauf et al., 2014).

Bioactivity and Therapeutic Uses

The guanidine group plays a crucial role in the chemical and physicochemical properties of many medically relevant compounds. Guanidine-containing derivatives are considered essential for treating a wide spectrum of diseases, offering a rich source for novel drug development. These molecules have been highlighted for their central nervous system (CNS) activity, anti-inflammatory properties, and potential as chemotherapeutic agents. Recent advancements in the synthesis of guanidine-containing molecules underline their importance in drug design (Sa̧czewski & Balewski, 2009).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are integral to various natural and synthetic bioactive molecules, exhibiting a range of pharmacological activities. The structural diversity provided by the benzothiazole scaffold has been instrumental in the search for new therapeutic agents. Benzothiazole derivatives have been associated with antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer activities, making them a focal point in medicinal chemistry research (Bhat & Belagali, 2020).

Future Directions

Benzothiazole derivatives, including “N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine”, are of great interest in drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring the potential of these compounds in the development of new drugs and materials .

properties

IUPAC Name

2-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-6-3-4-7-8(5-6)16-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFZXBGVFWQHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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